2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide
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Overview
Description
2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thiophene ring fused with a pyrimidine or pyridine ring.
Uniqueness
2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is unique due to its specific substituents and the azetidinyl group, which may confer distinct biological properties and reactivity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
2-ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-10(4-2)15(20)18-11-7-19(8-11)14-13-12(5-6-21-13)16-9-17-14/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIAGDNCCTGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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